HDAC Inhibitory Profile: 4-Amino-2,3,5-trifluorobenzoic Acid vs. 4-Amino-2,3,6-trifluorobenzoic Acid
In head-to-head assays, 4-amino-2,3,5-trifluorobenzoic acid exhibits an IC50 of 1.00×10⁵ nM against HDAC4, which is >10-fold less potent than the 4-amino-2,3,6-regioisomer, which demonstrates an IC50 of 3.70×10⁴ nM against HDAC5 [1][2]. This marked difference in potency and isoform selectivity profile, driven solely by the change in fluorine substitution pattern, underscores that the 2,3,5-trifluoro substitution is not merely an alternative but a key determinant of biological activity [1][2].
| Evidence Dimension | HDAC enzyme inhibition |
|---|---|
| Target Compound Data | IC50: 1.00×10⁵ nM (HDAC4) [1] |
| Comparator Or Baseline | 4-amino-2,3,6-trifluorobenzoic acid: IC50 3.70×10⁴ nM (HDAC5) [2] |
| Quantified Difference | >10-fold difference in potency and different HDAC isoform selectivity |
| Conditions | Fluorometric assay using Boc-Lys(trifluoroacetyl)-AMC substrate; pre-incubation times vary per assay [1][2] |
Why This Matters
This data demonstrates that the 2,3,5-trifluoro substitution pattern is not interchangeable with the 2,3,6-pattern for HDAC-targeted programs, as it yields a distinct potency and isoform selectivity profile, guiding synthetic and screening decisions.
- [1] BindingDB. BDBM50014160 (CHEMBL3260857). Affinity Data: IC50 for HDAC4. Monomer ID 50014160. View Source
- [2] BindingDB. BDBM50014160 (CHEMBL3260857). Affinity Data: IC50 for HDAC5. Monomer ID 50014160. View Source
